molecular formula C20H20ClN3O2S2 B11537331 N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-chlorobenzamide

N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-chlorobenzamide

Cat. No.: B11537331
M. Wt: 434.0 g/mol
InChI Key: QHTTWHGOPBDWDW-UHFFFAOYSA-N
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Description

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptobenzothiazole in the presence of a base to form the intermediate benzothiazole derivative. This intermediate is then reacted with butyl isocyanate to introduce the butylcarbamoyl group, followed by further functionalization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

N-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-chlorobenzamide

InChI

InChI=1S/C20H20ClN3O2S2/c1-2-3-10-22-18(25)12-27-20-24-16-9-8-13(11-17(16)28-20)23-19(26)14-6-4-5-7-15(14)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,26)

InChI Key

QHTTWHGOPBDWDW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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